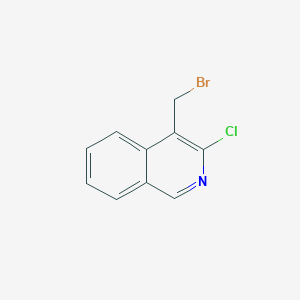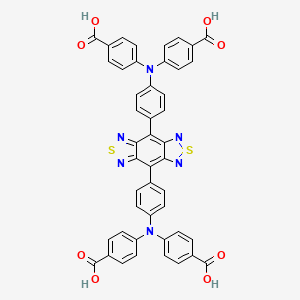
BZA-Bbtzbpt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BZA-Bbtzbpt is a complex organic compound with the molecular formula C₄₆H₂₈N₆O₈S₂ and a molecular weight of 856.88 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BZA-Bbtzbpt involves multiple steps, typically starting with the preparation of its core structure through a series of condensation and cyclization reactions. The specific reagents and conditions can vary, but common steps include:
Condensation Reaction: Initial condensation of aromatic amines with aldehydes or ketones.
Cyclization: Formation of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of various functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
BZA-Bbtzbpt can undergo several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
BZA-Bbtzbpt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Wirkmechanismus
The mechanism of action of BZA-Bbtzbpt involves its interaction with specific molecular targets, which can vary depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
BZA-Bbtzbpt can be compared with other similar compounds, such as:
Benzimidazoles: Share a similar heterocyclic core structure and have various biological activities.
Azobenzene-containing compounds: Known for their photochromic properties and used in materials science.
Eigenschaften
Molekularformel |
C46H28N6O8S2 |
|---|---|
Molekulargewicht |
856.9 g/mol |
IUPAC-Name |
4-[4-[8-[4-(4-carboxy-N-(4-carboxyphenyl)anilino)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-(4-carboxyphenyl)anilino]benzoic acid |
InChI |
InChI=1S/C46H28N6O8S2/c53-43(54)27-5-17-33(18-6-27)51(34-19-7-28(8-20-34)44(55)56)31-13-1-25(2-14-31)37-39-41(49-61-47-39)38(42-40(37)48-62-50-42)26-3-15-32(16-4-26)52(35-21-9-29(10-22-35)45(57)58)36-23-11-30(12-24-36)46(59)60/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
InChI-Schlüssel |
PWWCJTUTOHGGHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C(=C(C4=NSN=C24)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)N=S=N3)N(C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


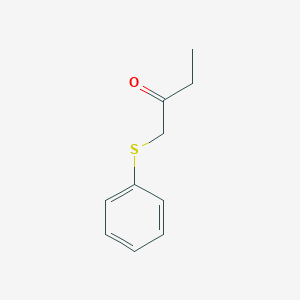
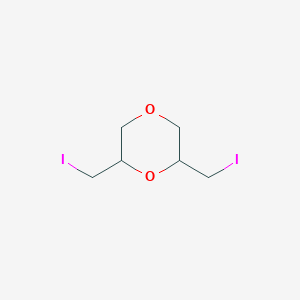
![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)
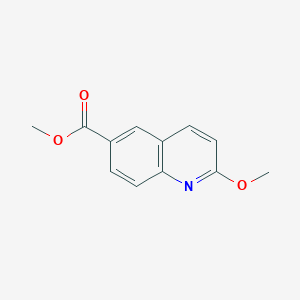
![2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
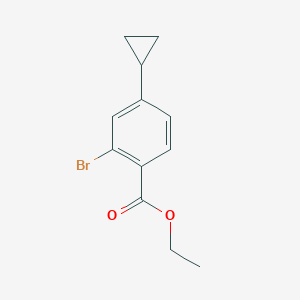
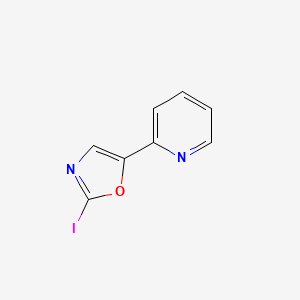


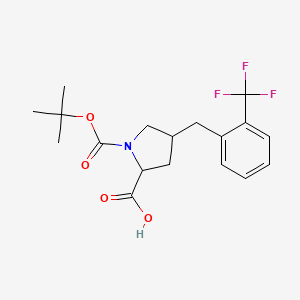
![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
![3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride](/img/structure/B13656212.png)

